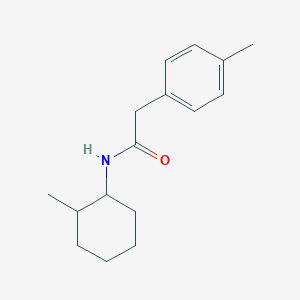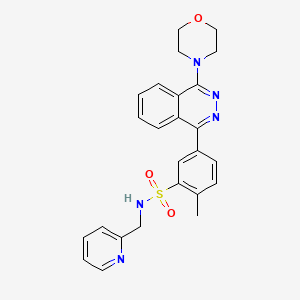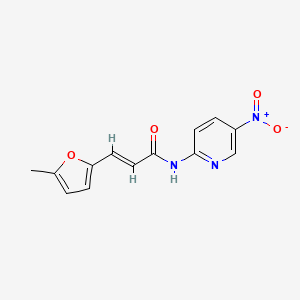![molecular formula C14H19N3O4 B5396404 N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide](/img/structure/B5396404.png)
N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide, also known as AMPAKINE CX-546, is a chemical compound that has been widely studied for its potential use in the treatment of cognitive disorders. This compound belongs to a class of drugs known as ampakines, which are known to enhance the activity of the AMPA receptor, a type of glutamate receptor that is involved in learning and memory processes.
Mechanism of Action
The mechanism of action of N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 involves the enhancement of the activity of the AMPA receptor, which is involved in synaptic plasticity and learning and memory processes. This results in an increase in the strength of synaptic connections, which is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 enhances cognitive function and memory in animal models, and may also have neuroprotective effects. This compound has also been shown to increase the release of acetylcholine and dopamine in the brain, which are neurotransmitters that are involved in cognitive processes.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 in lab experiments include its ability to enhance cognitive function and memory, as well as its potential neuroprotective effects. However, one limitation of using this compound is that it may have off-target effects on other neurotransmitter systems, which could complicate data interpretation.
Future Directions
There are several potential future directions for research on N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546. One area of interest is the development of more potent and selective ampakines that can enhance cognitive function without producing off-target effects. Another area of interest is the investigation of the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, further research is needed to fully understand the mechanisms underlying the cognitive-enhancing and neuroprotective effects of N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546.
Synthesis Methods
The synthesis of N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 involves a multi-step process that begins with the reaction of 3-pyridylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-acetylmorpholin-2-ylmethyl)amine to form the amide intermediate, which is subsequently reacted with 3-hydroxybenzyl alcohol to form the final product.
Scientific Research Applications
N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 has been the subject of extensive scientific research due to its potential use in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Studies have shown that this compound enhances cognitive function and memory in animal models, and may also have neuroprotective effects.
properties
IUPAC Name |
N-[(4-acetylmorpholin-2-yl)methyl]-2-pyridin-3-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-11(18)17-5-6-20-13(9-17)8-16-14(19)10-21-12-3-2-4-15-7-12/h2-4,7,13H,5-6,8-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTKKVVPFCSASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC(C1)CNC(=O)COC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine](/img/structure/B5396325.png)
![2-(2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5396330.png)
![N,N-dimethyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-naphthalenamine](/img/structure/B5396332.png)

![1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B5396346.png)
![5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5396354.png)
![3-(2-furylmethyl)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5396359.png)
![N-(4-bromophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5396362.png)
![1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5396367.png)
![N~2~-methyl-N~1~-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5396368.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide](/img/structure/B5396387.png)
![N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5396393.png)